BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Specification & Characterization
Guide: Ethyl 3-bromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Ethyl 3-bromo-2-
Compound Name:

methylpropanoate
CAS No.: 59154-46-0
Cat. No.: B1619401

Get Quote

\ J

CAS: 1947-30-4 | Formula:
| MW: 195.05 g/mol [1][2]

Executive Summary & Application Context

Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl

-bromoisobutyrate) is a specialized chiral building block, distinct from its more common isomer,
Ethyl 2-bromo-2-methylpropanoate (the standard ATRP initiator).[2]

Its primary utility lies in
-functionalization strategies.[2] Unlike the

-bromo isomer, which forms tertiary radicals easily, the 3-bromo variant allows for nucleophilic
substitution at the primary carbon without the steric hindrance of the quaternary center, making
it critical for constructing specific pharmaceutical scaffolds and functionalized methacrylates.

Critical Distinction:
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o Target (CAS 1947-30-4):

-position bromine.[2] Used for substitution reactions and specific heterocycle synthesis.[2][3]

¢ Isomer (CAS 600-00-0):

-position bromine.[2][4] Used almost exclusively as a radical initiator.[2]

Physicochemical Specifications

The following data aggregates experimental values and comparative analysis with the methyl-

ester analog to establish a baseline for quality control.

Core Properties Table[2][4]

Property Value | Range Condition / Note
N ) @ 19 Torr (Reduced Pressure)
Boiling Point 91-93°C
[1]
) Predicted range based on
Density 1.36 — 1.39 g/mL

Methyl Analog (1.422 g/mL) [2]

Refractive Index (

Estimated.[2] Methyl analog is

1.450 - 1.460
) 1.455 [2].[2]
Clear, colorless to pale yellow Darkens upon decomposition
Appearance o
liquid (HBr release).[2]
N ) Immiscible in water; hydrolyzes
Solubility Soluble in EtOH, Et20, DCM

slowly.[2]

The Density-Purity Correlation

Density is the most rapid "health check" for this compound.[2]

o Theoretical Baseline: The methyl ester (Methyl 3-bromo-2-methylpropionate) has a density of

1.422 g/mL.[2] Replacing the methyl group with an ethyl group typically lowers density

slightly due to increased molar volume relative to mass.[2]
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» Contamination Flag: If density measures < 1.33 g/mL, suspect contamination with the

-isomer (Ethyl 2-bromo-2-methylpropanoate,

g/mL) or residual solvent (Ethyl Acetate/Hexanes).[2]

Synthesis & Reaction Logic (Anti-Markovnikov)

To obtain the 3-bromo isomer (CAS 1947-30-4), one cannot simply treat ethyl methacrylate with
HBr, as that yields the 2-bromo product (Markovnikov addition).[2] The synthesis requires
radical-mediated hydrobromination.[2]

Mechanistic Pathway

The reaction relies on the homolytic cleavage of HBr (often using peroxides or UV light) to
generate a bromine radical, which attacks the less substituted carbon.

Graphviz Workflow: Synthesis & Isomer Control

Tertiary Carbocation Br- Attack Ethyl 2-bromo-2-methylpropanoate

. Protonation
lonic Pathway HBr (6% P ilzs) > (Stable) (Alpha Isomer - WRONG)
Ethyl Methacrylate Radical Pathway
HBr + AIBN/Peroxide Bre Attack (Anti-Markovnikov. Tertiary Radical H-Abstraction Ethyl 3-bromo-2-methylpropanoate
(Radical Source) (Stable) (Beta Isomer - TARGET)

Click to download full resolution via product page

Caption: Divergent synthesis pathways. The target molecule requires radical conditions to force
anti-Markovnikov addition.[2]

Detailed Protocol (Radical Addition)

e Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and reflux condenser.
+ Reagents: Ethyl methacrylate (1.0 equiv), Benzoyl Peroxide (0.01 equiv) or AIBN.[2]
e Procedure:

o Cool substrate to 0°C in an inert solvent (e.g., Hexanes or neat).[2]
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o Bubble anhydrous HBr gas through the solution while irradiating with UV light or heating to
initiate radical formation (if using chemical initiator).[2]

o Critical Step: Maintain temperature < 10°C initially to prevent polymerization, then allow to
warm to drive conversion.[2]

o Workup: Wash with dilute

(removes acid), then
(removes

color).[2] Dry over

« Purification: Vacuum distillation. Collect fraction boiling at 91-93°C @ 19 Torr.

Validation & QC: A Self-Validating System

In a research setting, relying solely on NMR is often a bottleneck.[2] Use this logic flow to
validate the reagent instantly upon receipt or synthesis.

Graphviz Workflow: QC Decision Tree
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Sample: Ethyl 3-bromo-2-methylpropanoate

Visual Inspection

Clear/Pale Yellow \Dark Brown/Red

Gefractive Index (20°CD REJECT: Decomposed (HBr release)

Value Range?

1.450 - 1.460

1H-NMR Validation < 1.445 (Alpha Isomer)

Doublet @ ~3.5 ppm (CH2-Br) \Singlet @ ~1.9 ppm (C-CH3)

RELEASE FOR USE REJECT: Wrong Isomer (Alpha)

Click to download full resolution via product page

Caption: Quality Control logic flow. Refractive index serves as a rapid proxy for isomer purity
before NMR confirmation.[2]

NMR Signature (Diagnostic)[2]
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e Target (3-bromo): Look for a doublet around

3.4-3.6 ppm (corresponding to the
protons) and a multiplet for the methine proton.[2]

e Impurity (2-bromo): Look for a distinct singlet around

1.9 ppm (corresponding to the gem-dimethyl groups next to the ester and bromine).[2]

Handling & Safety Profile
e Lachrymator: Like most
- and

-halo esters, this compound is a potent lachrymator.[2] Handle only in a functioning fume
hood.

o Storage: Store at 2—8°C under Argon. Moisture sensitive (hydrolysis releases HBr).[2]

o Incompatibility: Avoid contact with strong bases (trigger elimination to ethyl methacrylate)
and reducing agents.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Buy Ethyl (S)-3-bromo-2-methylpropanoate [smolecule.com]

2. Ethyl 3-bromo-2-(hydroxyimino)propanoate | CSH8BrNO3 | CID 53428735 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. chembk.com [chembk.com]

To cite this document: BenchChem. [Technical Specification & Characterization Guide: Ethyl
3-bromo-2-methylpropanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619401/docs#technical-specification-
characterization-guide-ethyl-3-bromo-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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